molecular formula C13H8Cl2N2O3 B15105349 2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole

2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole

Cat. No.: B15105349
M. Wt: 311.12 g/mol
InChI Key: OBYQKARPHXCDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a 1,3,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions. The presence of dichlorophenoxy and furan groups further enhances its reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole typically involves the reaction of 2,3-dichlorophenol with furan-2-carboxylic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The resulting intermediate is then cyclized to form the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amines and hydrazines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole exerts its effects involves interaction with various molecular targets. The compound can inhibit enzymes such as cyclin-dependent kinases (CDKs) and proteases, leading to disruption of cellular processes. The presence of the dichlorophenoxy group allows for strong binding to hydrophobic pockets in proteins, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
  • 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol

Uniqueness

2-[(2,3-Dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole stands out due to its unique combination of the dichlorophenoxy and furan groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific and industrial applications .

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

2-[(2,3-dichlorophenoxy)methyl]-5-(furan-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-3-1-4-9(12(8)15)19-7-11-16-17-13(20-11)10-5-2-6-18-10/h1-6H,7H2

InChI Key

OBYQKARPHXCDJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.